4,7-Dibromo-3-methoxynaphthalene-1-boronic acid
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Overview
Description
4,7-Dibromo-3-methoxynaphthalene-1-boronic acid is an organoboron compound with the molecular formula C11H9BBr2O3 and a molecular weight of 359.81 g/mol . This compound is characterized by the presence of boronic acid, methoxy, and dibromo substituents on a naphthalene ring. It is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dibromo-3-methoxynaphthalene-1-boronic acid typically involves the bromination of 3-methoxynaphthalene followed by borylation. The bromination step introduces bromine atoms at the 4 and 7 positions of the naphthalene ring. This is followed by a borylation reaction using a boron reagent such as bis(pinacolato)diboron under palladium catalysis .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale bromination and borylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,7-Dibromo-3-methoxynaphthalene-1-boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Substitution Reactions: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Naphthalenes: Formed through substitution reactions.
Scientific Research Applications
4,7-Dibromo-3-methoxynaphthalene-1-boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the development of organic electronic materials.
Medicinal Chemistry: Investigated for its potential in drug discovery and development.
Catalysis: Used in the development of new catalytic systems for organic transformations.
Mechanism of Action
The primary mechanism of action for 4,7-Dibromo-3-methoxynaphthalene-1-boronic acid involves its role as a boronic acid in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . This mechanism involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid group transfers its aryl group to the palladium center.
Reductive Elimination: The palladium catalyst releases the biaryl product and regenerates the active catalyst.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methoxynaphthalene-1-boronic acid: Similar structure but with only one bromine atom.
4,7-Dibromo-1-naphthaleneboronic acid: Lacks the methoxy group.
3-Methoxy-1-naphthaleneboronic acid: Lacks the bromine atoms.
Uniqueness
4,7-Dibromo-3-methoxynaphthalene-1-boronic acid is unique due to the presence of both bromine and methoxy groups on the naphthalene ring, which allows for versatile reactivity in organic synthesis. The dibromo substituents enable selective functionalization, while the methoxy group can participate in various chemical transformations .
Properties
IUPAC Name |
(4,7-dibromo-3-methoxynaphthalen-1-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BBr2O3/c1-17-10-5-9(12(15)16)8-4-6(13)2-3-7(8)11(10)14/h2-5,15-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJALALLCOHYLTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C2=C1C=C(C=C2)Br)Br)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BBr2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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